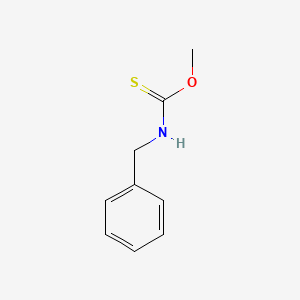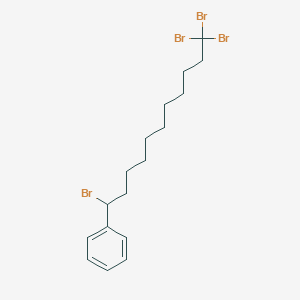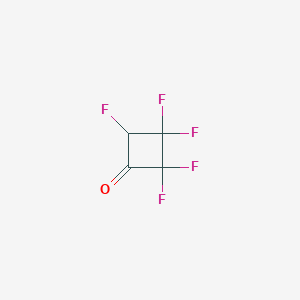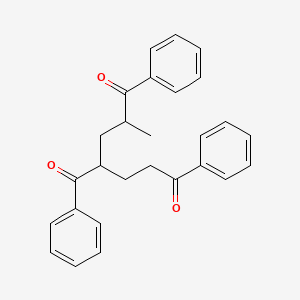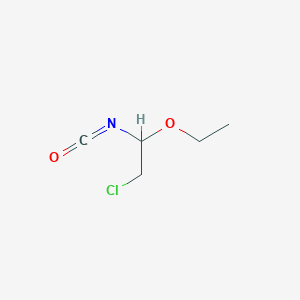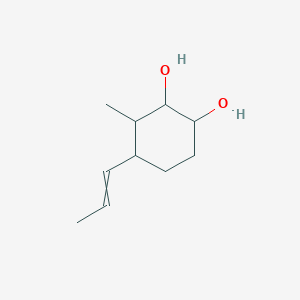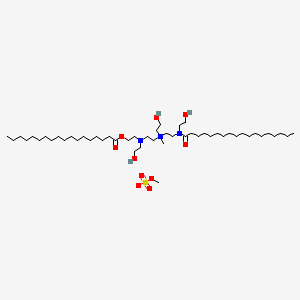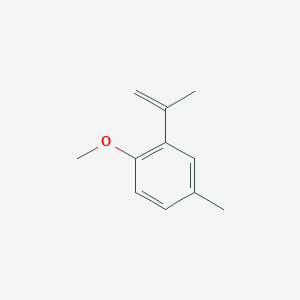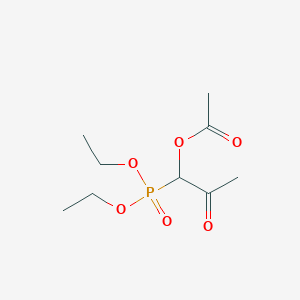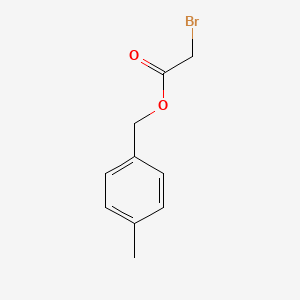
(4-Methylphenyl)methyl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenyl)methyl bromoacetate is an organic compound with the molecular formula C10H11BrO2 It is a bromoacetate ester derivative of toluene, where the methyl group is substituted at the para position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Methylphenyl)methyl bromoacetate can be synthesized through the esterification of (4-methylphenyl)methanol with bromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylphenyl)methyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (4-methylphenyl)methanol and bromoacetic acid.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using dilute hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide solutions.
Oxidation: Potassium permanganate in an aqueous medium or chromic acid in acetic acid are commonly used oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as (4-methylphenyl)methyl azide, (4-methylphenyl)methyl thiocyanate, or (4-methylphenyl)methyl ether can be formed.
Hydrolysis: The major products are (4-methylphenyl)methanol and bromoacetic acid.
Oxidation: The primary product is (4-methylphenyl)acetic acid.
Applications De Recherche Scientifique
(4-Methylphenyl)methyl bromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the modification of biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (4-Methylphenyl)methyl bromoacetate primarily involves its reactivity towards nucleophiles. The bromine atom in the bromoacetate group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution reactions, leading to the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methylphenyl)methyl chloroacetate: Similar in structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different reaction rates and conditions.
(4-Methylphenyl)methyl acetate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
(4-Methylphenyl)methyl iodide: Contains an iodine atom, which is a better leaving group than bromine, leading to higher reactivity in substitution reactions.
Uniqueness
(4-Methylphenyl)methyl bromoacetate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of products under various reaction conditions.
Propriétés
Numéro CAS |
63353-52-6 |
|---|---|
Formule moléculaire |
C10H11BrO2 |
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
(4-methylphenyl)methyl 2-bromoacetate |
InChI |
InChI=1S/C10H11BrO2/c1-8-2-4-9(5-3-8)7-13-10(12)6-11/h2-5H,6-7H2,1H3 |
Clé InChI |
GRHPBMZPWDJXKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





